molecular formula C19H19F2N3O3S B2836235 2-[[1-[(2,5-Difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380040-76-4

2-[[1-[(2,5-Difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2836235
CAS RN: 2380040-76-4
M. Wt: 407.44
InChI Key: XHISDAIPQCPESQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a difluorophenyl group, a methylsulfonyl group, a piperidine ring, a methoxy group, and a pyridine ring with a carbonitrile group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonitrile group might undergo nucleophilic addition reactions, and the piperidine ring might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Antiviral Research

ICC19937 has been investigated for its potential antiviral properties. Researchers have explored its activity against specific viruses, including HIV-1. Molecular docking studies have suggested that ICC19937 interacts with viral proteins, making it a candidate for further investigation in antiviral drug development .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Organofluorine compounds, for example, can be hazardous due to the high reactivity of the carbon-fluorine bond .

properties

IUPAC Name

2-[[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3S/c20-17-3-4-18(21)16(9-17)13-28(25,26)24-7-1-2-15(11-24)12-27-19-8-14(10-22)5-6-23-19/h3-6,8-9,15H,1-2,7,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHISDAIPQCPESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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